molecular formula C11H9N3O2 B2853447 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile CAS No. 565174-36-9

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile

Cat. No.: B2853447
CAS No.: 565174-36-9
M. Wt: 215.212
InChI Key: DGRMGFWJQPHVGO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile involves the reaction of benzonitrile with an imidazolidinone derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile has shown potential as a pharmacological agent due to its ability to inhibit specific enzymes and biological pathways.

Antimicrobial Activity

Research indicates that compounds containing the imidazolidine moiety exhibit antimicrobial properties. For example, studies have demonstrated that related compounds can effectively inhibit various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Corynebacterium xerosis500 ppm
Staphylococcus epidermidisTBD
Brevibacterium epidermidisTBD

The compound's structure allows it to disrupt bacterial cell walls or inhibit essential metabolic pathways, making it a candidate for developing new antibiotics.

Inhibition of Metalloproteinases

This compound has been identified as a potential inhibitor of metalloproteinases, which are crucial in various pathological conditions such as cancer and arthritis. Inhibiting these enzymes can prevent extracellular matrix remodeling, which is vital in tumor progression and metastasis .

Case Studies

Several studies have explored the efficacy of this compound in laboratory settings.

Study on Antimycobacterial Activity

A notable study focused on the compound's role as a DprE1 inhibitor, which is a target for developing new antimycobacterial drugs. The compound demonstrated significant inhibition against Mycobacterium tuberculosis with an MIC of 8.3 µM, indicating its potential as a therapeutic agent in treating tuberculosis .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed insights into how modifications can enhance its biological activity. For instance, variations in the side chains significantly affected the compound's potency against targeted enzymes .

Mechanism of Action

The mechanism of action of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Biological Activity

The compound 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile , also known as 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound consists of a benzonitrile moiety linked to a dioxoimidazolidinyl group. Its molecular formula is C11_{11}H10_{10}N2_{2}O2_{2}, with a molar mass of approximately 218.21 g/mol. The presence of the dioxoimidazolidinyl group is significant for its biological activity, particularly in enzyme inhibition.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been identified as a potential metalloproteinase inhibitor , which plays a crucial role in various physiological processes such as tissue remodeling and inflammation. The inhibition of matrix metalloproteinases (MMPs) is particularly relevant in the context of diseases like cancer and arthritis, where MMPs contribute to tumor progression and joint degradation, respectively.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Cytotoxicity : Studies have shown that related compounds can induce apoptosis in transformed B- and T-cells, suggesting potential applications in cancer treatment .
  • Antimycobacterial Activity : This compound has been explored for its inhibitory effects on DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis. Inhibiting this enzyme could lead to effective treatments against tuberculosis .

Case Study 1: Metalloproteinase Inhibition

In vitro studies demonstrated that this compound effectively inhibited MMP12 with an IC50 value indicating potent activity. This suggests its potential utility in therapeutic applications aimed at conditions characterized by excessive MMP activity, such as chronic wounds and cancer metastasis.

Case Study 2: Anticancer Potential

A series of experiments conducted on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects. The mechanism was linked to the induction of apoptosis through caspase activation pathways. These findings support further investigation into its role as a chemotherapeutic agent.

Research Findings Summary Table

Study Findings Reference
Metalloproteinase InhibitionSignificant inhibition of MMP12; potential therapeutic applications
Cytotoxicity in Cancer CellsInduced apoptosis in T-cells; dose-dependent effects observed
Antimycobacterial ActivityInhibition of DprE1; implications for tuberculosis treatment

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile and its derivatives?

  • Methodology : The compound and its derivatives are synthesized via nucleophilic substitution or alkylation reactions. For example, general method B involves reacting the core hydantoin intermediate with halogenated ketones or brominated alkyl/aryl reagents in polar aprotic solvents (e.g., DMF or DMSO) at 50–80°C for 6–24 hours. Stoichiometric ratios typically use a 1:1.1 molar excess of the alkylating agent to ensure complete substitution .
  • Purification : Products are isolated via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methanol/ethyl acetate mixtures. Yields range from 10% to 89%, depending on steric and electronic effects of substituents .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • NMR Spectroscopy : 1^1H and 13^13C NMR (400–500 MHz, DMSO-d6_6) are used to confirm substitution patterns. Key signals include imidazolidinone NH protons (~9 ppm) and benzonitrile aromatic protons (7.5–8.0 ppm). Overlapping peaks (e.g., water resonance at ~3.3 ppm) may complicate interpretation .
  • Mass Spectrometry : UPLC-MS with electrospray ionization (negative/positive mode) confirms molecular ions (e.g., m/z 338 [M-H]^- for cyclohexyl derivatives) and purity (>90%) .

Q. What preliminary biological assays are used to evaluate antimicrobial activity?

  • MIC Determination : A Resazurin reduction assay with fluorescent readout is employed against M. tuberculosis H37Rv. Positive controls (e.g., isoniazid, MIC = 1.8 µM) and no-growth controls (rifampicin) validate results. Activity correlates with substituent lipophilicity (e.g., adamantyl derivatives show higher potency) .

Advanced Research Questions

Q. How can diastereomeric mixtures arising from asymmetric substitutions be resolved, and what challenges do they pose?

  • Case Study : Derivatives like 4-(1-(5,7-Difluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile produce complex 1^1H NMR spectra due to diastereomers. Chiral HPLC (e.g., Daicel columns) or preparative TLC is required for separation. Dynamic resolution via crystallization (methanol/ethyl acetate) may improve enantiomeric excess .
  • Data Interpretation : Multiplicity in 1^1H NMR (e.g., dd, ddd) and coupling constants help assign stereochemistry. For example, axial-equatorial proton coupling in cyclohexyl derivatives (~2.5–2.6 ppm) indicates chair conformations .

Q. What strategies optimize reaction yields for sterically hindered substituents (e.g., adamantyl or trifluoromethyl groups)?

  • Steric Effects : Bulky groups like adamantyl reduce yields (e.g., 68% vs. 89% for cyclohexyl) due to slower nucleophilic attack. Increasing reaction time (24–48 hours) or using microwave-assisted synthesis (100–120°C) improves conversion .
  • Electronic Effects : Electron-withdrawing substituents (e.g., -CF3_3) deactivate the hydantoin NH, requiring stronger bases (e.g., K2_2CO3_3) or phase-transfer catalysts (e.g., TBAB) .

Q. How do crystallographic data (e.g., SHELX-refined structures) inform conformational analysis?

  • Software : SHELXL refines small-molecule structures using high-resolution X-ray data. For example, Z-4-[3-(2,5-Dioxoimidazolidin-4-ylidenemethyl)-1H-indol-1-ylmethyl]benzonitrile shows planar imidazolidinone rings (r.m.s. deviation = 0.0087 Å) and trans C17=C18 bonds. Hydrogen bonding (N–H···O) stabilizes crystal packing .
  • Twinned Data : SHELXL handles twinning via HKLF5 format. For macromolecules, SHELXPRO interfaces with REFMAC5 for joint refinement .

Q. Why do certain derivatives exhibit contradictory activity in biochemical vs. cellular assays?

  • Case Study : Derivatives with trifluoromethyl groups show high enzyme inhibition (e.g., carbonic anhydrase IC50_{50} < 1 µM) but poor cellular permeability. LogP calculations and PAMPA assays quantify membrane penetration, guiding structural modifications (e.g., adding hydroxybutyl groups for solubility) .

Q. How can computational modeling predict substituent effects on biological targets?

  • SAR Analysis : Docking studies (AutoDock Vina) reveal adamantyl derivatives occupy hydrophobic pockets in M. tuberculosis enoyl-ACP reductase. QSAR models correlate MIC values with substituent molar refractivity (R2^2 > 0.85) .
  • DFT Calculations : B3LYP/6-31G(d) optimizations assess electronic effects (e.g., -CN group’s electron-withdrawing impact on imidazolidinone reactivity) .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies between NMR and X-ray data for flexible substituents?

  • Example : A 4-fluorophenethyl derivative’s 13^13C NMR indicates free rotation, while X-ray data show a gauche conformation. Variable-temperature NMR (-40°C) and NOESY confirm dynamic equilibrium .

Q. Why do MIC values vary significantly between structurally similar analogs?

  • Mechanistic Insight : Adamantyl derivatives (MIC = 0.5 µM) exhibit better membrane penetration than cyclohexyl analogs (MIC = 2.1 µM) due to increased lipophilicity (clogP = 4.2 vs. 3.5). Synchrotron-based assays validate target engagement .

Q. Methodological Best Practices

  • Synthesis : Use anhydrous conditions for moisture-sensitive reagents (e.g., acetyl chloride). Monitor reactions by TLC (silica GF254, UV detection) .
  • Crystallography : Collect data at 90 K to minimize thermal motion. For twinned crystals, apply the TWINROTMAT command in SHELXL .
  • Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate antimicrobial activity from nonspecific toxicity .

Properties

IUPAC Name

4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-5-8-1-3-9(4-2-8)7-14-10(15)6-13-11(14)16/h1-4H,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRMGFWJQPHVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.